molecular formula C9H10O2 B13959553 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one CAS No. 77087-28-6

4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one

Cat. No.: B13959553
CAS No.: 77087-28-6
M. Wt: 150.17 g/mol
InChI Key: GECSABNZXSFDII-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one is an organic compound with the molecular formula C9H10O2. This compound is characterized by its unique structure, which includes a cyclopentene ring substituted with hydroxy, methyl, and propadienyl groups. It is a yellow oily liquid that is insoluble in water but soluble in organic solvents like benzene and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one typically involves the following steps:

Industrial Production Methods: The industrial production of this compound follows a similar route but is optimized for large-scale synthesis. The process involves:

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of pesticides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-2-propadienylcyclopent-2-en-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Properties

CAS No.

77087-28-6

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h4,8,10H,1,5H2,2H3

InChI Key

GECSABNZXSFDII-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)CC1O)C=C=C

Origin of Product

United States

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